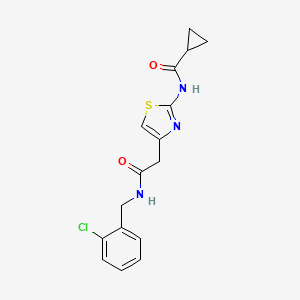
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and antiproliferative effects .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
Anticancer Applications
The 2-aminothiazole scaffold has shown promise as an anticancer agent. Various derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines. Notably, these derivatives have been effective against breast, leukemia, lung, colon, CNS (central nervous system), melanoma, ovarian, renal, and prostate cancers. The compound’s ability to target multiple cancer types makes it a valuable candidate for further investigation in cancer therapy .
Antiviral Properties
Apart from its anticancer potential, 2-aminothiazole derivatives exhibit antiviral activity. Researchers have documented their effectiveness against viral infections, making them relevant in the field of virology. Further studies could explore their mechanism of action and potential applications in antiviral drug development .
Antimicrobial Activity
The compound’s 2-aminothiazole scaffold also shows promise as an antimicrobial agent. It has been evaluated for its antibacterial and antifungal properties. Investigating its efficacy against specific pathogens and understanding its mode of action could lead to novel antimicrobial therapies .
Anticonvulsant Potential
Some 2-aminothiazole derivatives exhibit anticonvulsant properties. These compounds may play a role in managing epilepsy and other seizure disorders. Further research is needed to explore their safety and efficacy profiles .
Antidiabetic Effects
Researchers have investigated the impact of 2-aminothiazole derivatives on diabetes management. These compounds may modulate glucose metabolism or insulin signaling pathways. Studying their effects in animal models and clinical trials could provide insights into their potential as antidiabetic agents .
Antihypertensive Applications
The compound’s 2-aminothiazole scaffold has also been explored for its antihypertensive effects. Understanding its mechanism of action and evaluating its safety and efficacy in hypertensive patients could lead to new therapeutic options .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some 2-aminothiazole derivatives have demonstrated activity against Leishmania parasites. Investigating their potential as antileishmanial agents may contribute to the development of effective treatments .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Certain 2-aminothiazole derivatives exhibit anti-inflammatory activity. Further research could explore their effects on inflammatory pathways and their potential clinical applications .
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOOJJMRRYXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

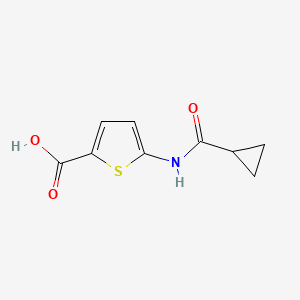
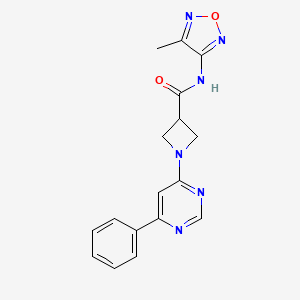
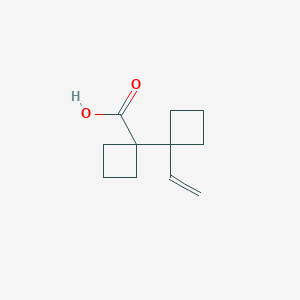
![N-(2,4-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2421919.png)
![4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2421920.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2421922.png)

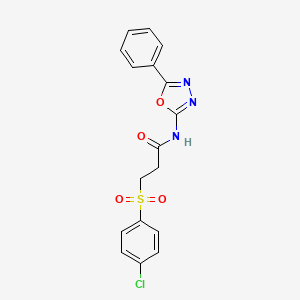
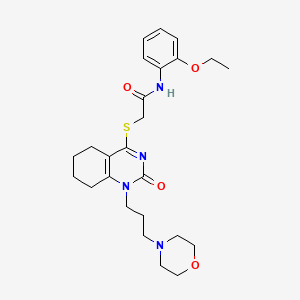

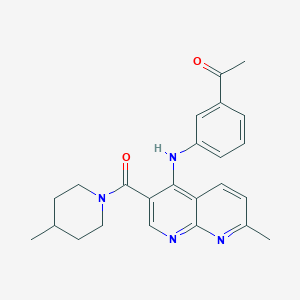
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide](/img/structure/B2421935.png)
![2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2421936.png)
![4-[(Cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B2421937.png)